molecular formula C17H22N2O4S B2638383 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1421526-93-3

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2638383
CAS No.: 1421526-93-3
M. Wt: 350.43
InChI Key: QDGRAYTTXCCNCV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a synthetic organic compound that features a benzyl group substituted with two methoxy groups, a hydroxypropyl group attached to a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.

    Introduction of the Hydroxypropyl Group: The benzyl intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of the hydroxypropyl group.

    Urea Formation: Finally, the hydroxypropyl-thiophene intermediate is treated with a urea derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(3-hydroxypropyl)urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(3,4-Dimethoxybenzyl)-3-(3-thiophen-2-yl)urea: Lacks the hydroxy group, potentially altering its reactivity and interactions.

    1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-phenylpropyl)urea: Contains a phenyl ring instead of a thiophene ring, which may influence its properties.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is unique due to the presence of both the hydroxypropyl group and the thiophene ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-22-14-6-5-12(10-15(14)23-2)11-19-17(21)18-8-7-13(20)16-4-3-9-24-16/h3-6,9-10,13,20H,7-8,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRAYTTXCCNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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